Enzymatic Incorporation Efficiency: 2'-O-Butyl-5mUTP Matches 2'-O-Methyl-5mUTP Despite Longer Alkyl Chain
In a direct head-to-head comparison using KOD DGLNK polymerase at 74 °C, 2'-O-butyl-5-methyluridine triphosphate (2'-OBu-5mUTP) demonstrated incorporation efficiency surprisingly equivalent to 2'-O-methyl-5mUTP (2'-OMe-5mUTP), the shortest and most established 2'-O-alkyl modification, despite the butyl group's greater steric bulk. Furthermore, a clear rank order based on alkyl chain length was observed: 2'-OBu-5mUTP > 2'-OPr-5mUTP > 2'-OEt-5mUTP. In contrast, replacement of a carbon with oxygen in the alkyl chain (2'-MOE-5mUTP and 2'-HE-5mUTP) reduced incorporation efficiency relative to the all-carbon analogs of comparable length [1].
| Evidence Dimension | Single-nucleotide incorporation efficiency by KOD DGLNK DNA polymerase |
|---|---|
| Target Compound Data | 2'-OBu-5mUTP: nearly equivalent to 2'-OMe-5mUTP; highest among all linear 2'-O-alkyl-5mUTPs tested |
| Comparator Or Baseline | 2'-OMe-5mUTP (baseline, highest historical acceptance); 2'-OEt-5mUTP; 2'-OPr-5mUTP; 2'-MOE-5mUTP; 2'-HE-5mUTP; 2'-OiPr-5mUTP |
| Quantified Difference | Rank order: 2'-OBu-5mUTP > 2'-OPr-5mUTP > 2'-OEt-5mUTP; 2'-OBu-5mUTP > 2'-MOE-5mUTP; 2'-OiPr-5mUTP showed lowest incorporation of all analogs. |
| Conditions | Primer-extension assay, 30 min, 74 °C, KOD DGLNK (50 ng/µL), denaturing PAGE visualization |
Why This Matters
This counterintuitive result—a bulkier alkyl group not impairing polymerase acceptance—means 2'-O-butyl-5-methyluridine can be efficiently incorporated during enzymatic library synthesis for in vitro selection, preserving library diversity while gaining the downstream performance benefits of a long alkyl chain.
- [1] Ito, Y., et al., Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties, Molecules, 2023, 28(23), 7911. View Source
